

Lanifibranor solubility and stability issues

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Compound of Interest

Compound Name: Lanifibranor

Cat. No.: B608451

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Lanifibranor Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and experimental use of **Lanifibranor**.

Frequently Asked Questions (FAQs)

Q1: What is **Lanifibranor** and what is its mechanism of action?

Lanifibranor (IVA337) is an orally-available small molecule that functions as a pan-PPAR (peroxisome proliferator-activated receptor) agonist.[1][2] It is the first drug candidate that simultaneously targets all three PPAR isoforms: PPAR α , PPAR δ (also known as PPAR β), and PPAR γ . [2] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor family and regulate the expression of genes involved in metabolic processes, inflammation, and fibrosis. [2][3] **Lanifibranor** exhibits a moderately potent and well-balanced activation of PPAR α and PPAR δ , with a partial activation of PPAR γ . [1][2] This comprehensive mechanism of action allows it to address multiple facets of complex metabolic diseases like non-alcoholic steatohepatitis (NASH). [4]

Q2: What are the known solvents for **Lanifibranor**?

Lanifibranor is a crystalline solid with good solubility in several organic solvents but is sparingly soluble in aqueous buffers. [5] For experimental purposes, stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [5]

Q3: What is the recommended storage and stability for **Lanifibranor**?

As a crystalline solid, **Lanifibranor** is stable for at least four years when stored at -20°C.[5] It is recommended to prepare fresh aqueous solutions for experiments and not to store them for more than one day.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year; however, it is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: I'm observing precipitation when I add my **Lanifibranor** DMSO stock to my aqueous cell culture medium. What could be the cause and how can I prevent it?

This is a common issue with poorly soluble compounds and is often referred to as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution as its solubility limit is exceeded in the new solvent environment. To mitigate this, consider the following:

- Pre-warm the media: Warming the cell culture medium to 37°C before adding the **Lanifibranor** stock can help improve solubility.
- Slow, drop-wise addition: Add the DMSO stock solution to the medium slowly, drop-by-drop, while gently swirling the medium to ensure rapid and uniform dispersion.
- Lower the stock concentration: Using a less concentrated DMSO stock solution can reduce the localized high concentration of **Lanifibranor** upon addition to the medium.
- Ensure final DMSO concentration is low: The final concentration of DMSO in your cell culture should typically be kept below 0.5% (ideally $\leq 0.1\%$) to avoid solvent-induced toxicity to the cells.

Troubleshooting Guides

In Vitro Assay Challenges

Issue	Possible Cause(s)	Recommended Solution(s)
Compound Precipitation in Multi-well Plates	<ul style="list-style-type: none">- High final concentration of Lanifibranor.- "Edge effects" in the plate leading to evaporation and increased concentration.- Interaction with components in the cell culture medium or serum.	<ul style="list-style-type: none">- Determine the kinetic solubility of Lanifibranor in your specific assay medium to establish a maximum working concentration.- To minimize edge effects, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.- If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
Inconsistent or Non-reproducible Results	<ul style="list-style-type: none">- Incomplete dissolution of Lanifibranor in the stock solution.- Degradation of Lanifibranor in the aqueous assay medium during prolonged incubation.- Cellular stress due to high DMSO concentration.	<ul style="list-style-type: none">- Ensure the Lanifibranor is fully dissolved in the DMSO stock. Gentle warming or brief sonication can aid dissolution.- As aqueous solutions are not recommended for storage beyond a day, prepare fresh dilutions for each experiment.- Maintain a consistent and low final DMSO concentration across all wells, including vehicle controls.

Unexpected Cellular Effects	- Off-target effects of Lanifibranor at high concentrations. - Modulation of cellular pathways by the pan-PPAR agonism leading to complex biological responses.	- Perform dose-response experiments to identify the optimal concentration range for your assay. - Include appropriate controls, such as selective PPAR agonists, to dissect the contribution of each PPAR isoform to the observed effect.
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Data Presentation

Lanifibranor Solubility Data

Solvent	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	~50 mg/mL	[5]
Dimethylformamide (DMF)	~50 mg/mL	[5]
Ethanol	~0.2 mg/mL	[5]
1:4 DMSO:PBS (pH 7.2)	~0.2 mg/mL	[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Lanifibranor Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of **Lanifibranor** for use in in vitro experiments.

Materials:

- **Lanifibranor** (crystalline solid)
- Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer
- (Optional) Water bath sonicator

Methodology:

- Calculate the required mass: The molecular weight of **Lanifibranor** is 434.9 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of **Lanifibranor**.
- Weighing: Accurately weigh the calculated mass of **Lanifibranor** and transfer it to a sterile amber vial.
- Dissolution: Add the appropriate volume of sterile DMSO to the vial (e.g., 1 mL for 4.35 mg).
- Mixing: Vortex the solution for 1-2 minutes until the **Lanifibranor** is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the kinetic solubility of **Lanifibranor** in a physiologically relevant aqueous buffer.

Materials:

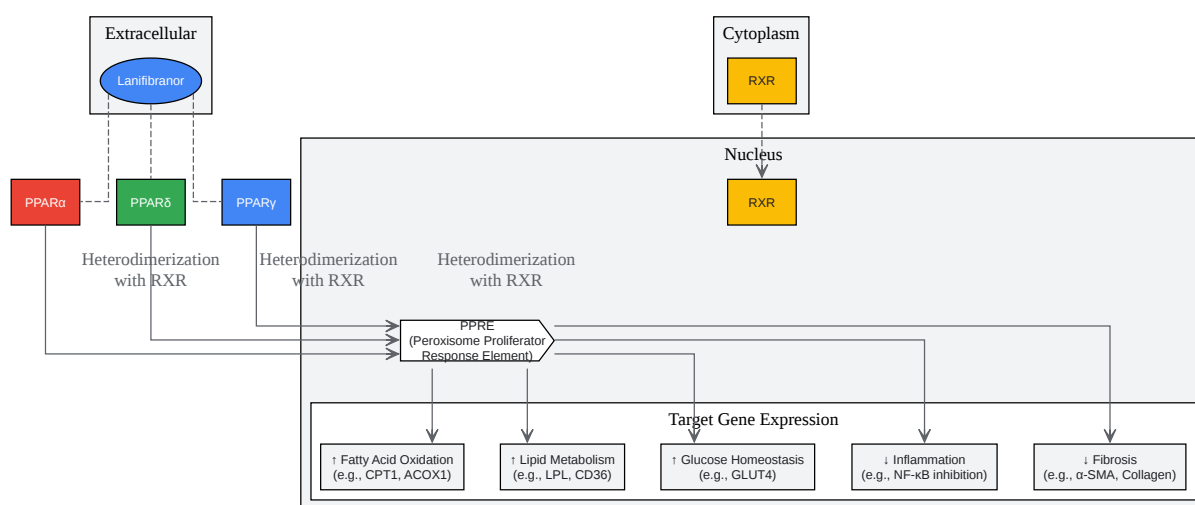
- 10 mM **Lanifibranor** stock solution in DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well clear bottom microplate
- Multichannel pipette

- Plate shaker
- Nephelometer or a plate reader capable of measuring light scattering

Methodology:

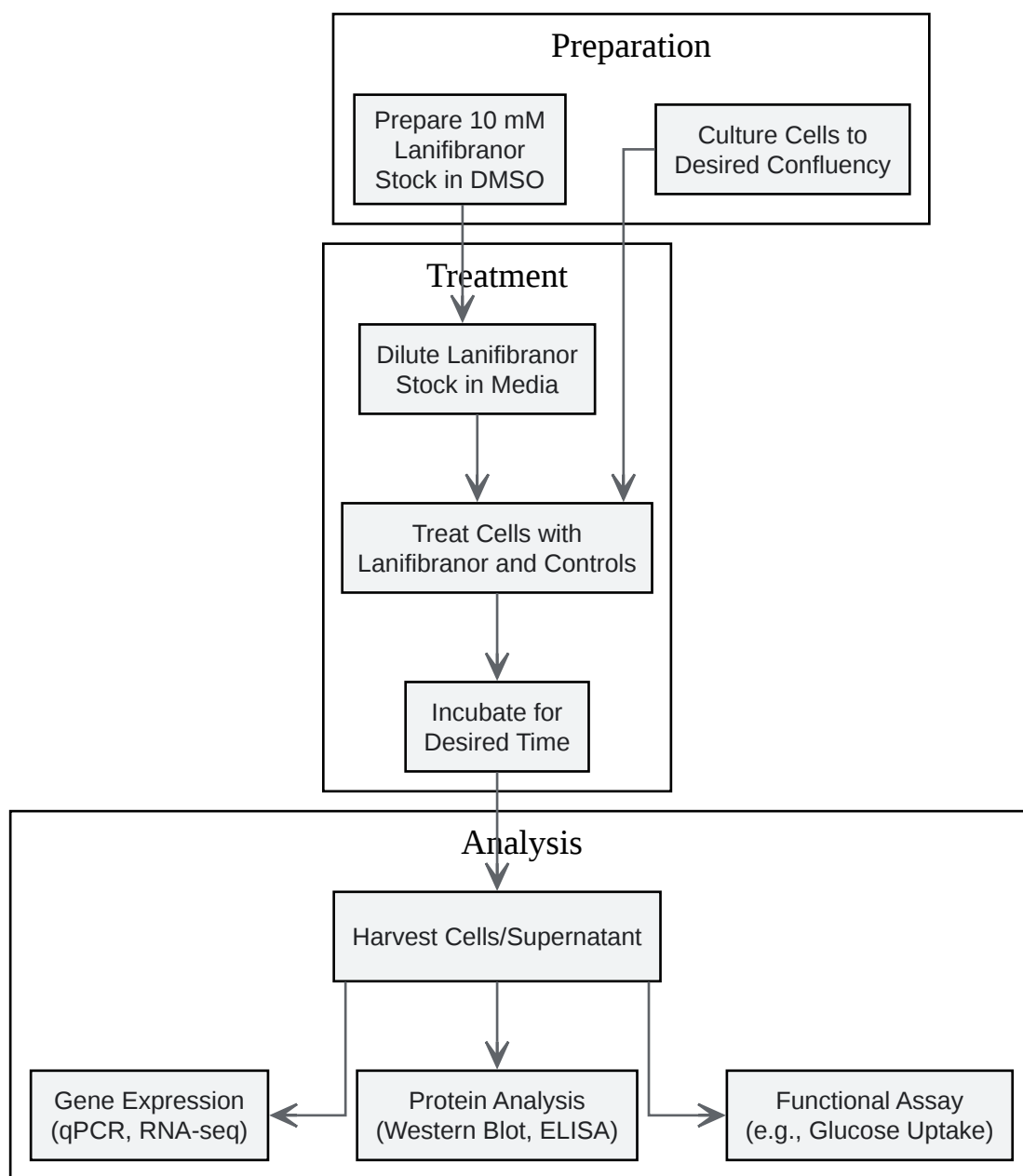
- Prepare serial dilutions: In the 96-well plate, prepare serial dilutions of the 10 mM **Lanifibranor** stock solution in DMSO.
- Add buffer: Using a multichannel pipette, add PBS (pH 7.4) to each well to achieve the desired final concentrations of **Lanifibranor**. The final DMSO concentration should be kept constant (e.g., 1%) across all wells.
- Incubation: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker.
- Measurement: Measure the light scattering (nephelometry) of each well.
- Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.

Visualizations



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Caption: **Lanifibranor** signaling pathway.



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Caption: In vitro experimental workflow.

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